4'-Isopropyl-4-methyl-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-methyl-4-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-12(2)14-8-10-16(11-9-14)15-6-4-13(3)5-7-15/h4-12H,1-3H3 |
InChI Key |
UGZWFIGQYSUGMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Isopropyl 4 Methyl Biphenyl and Derivatives
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
The biphenyl system readily undergoes electrophilic aromatic substitution (EAS). The two phenyl rings are in conjugation, and the presence of activating alkyl groups (methyl and isopropyl) enhances the electron density of the rings, making them more susceptible to attack by electrophiles than benzene (B151609). Both the methyl and isopropyl groups are classified as activating, ortho- and para-directing groups. libretexts.orgunizin.org In 4'-Isopropyl-4-methyl-biphenyl, the para positions on both rings are occupied by the other phenyl ring. Consequently, electrophilic substitution is directed primarily to the ortho positions relative to the alkyl substituents (positions 2, 6, 2', and 6').
The regioselectivity of these reactions—specifically, which ring and which position is favored for substitution—is determined by a combination of the activating strength of the alkyl groups and steric hindrance. organicchemistrytutor.comyoutube.com The isopropyl group is slightly more electron-donating (and thus more activating) than the methyl group via induction. However, it also exerts significantly more steric hindrance, which can impede attack at the adjacent ortho positions. Therefore, the outcome of an EAS reaction is a balance between these electronic and steric factors.
Halogenation Studies
Halogenation of this compound involves the substitution of a hydrogen atom on one of the aromatic rings with a halogen, such as chlorine or bromine. While specific studies on this compound are not extensively detailed in publicly available literature, the principles of EAS on substituted biphenyls allow for well-founded predictions.
Both the methyl- and isopropyl-substituted rings are activated towards halogenation. The reaction will occur at the positions ortho to these alkyl groups. The selectivity of the halogenation reaction depends on the reactivity of the halogenating agent. Bromination is typically less reactive and more selective than chlorination, showing a greater preference for the most electronically favorable and sterically accessible position. youtube.comchemistrysteps.com In contrast, chlorination is more reactive and less selective, potentially leading to a mixture of products. youtube.com
The reaction proceeds via the formation of a positively charged intermediate (a sigma complex or arenium ion). The stability of this intermediate determines the preferred site of attack. The positive charge in the intermediate is best stabilized when it is delocalized onto the carbon bearing the activating group. This occurs with ortho and para attack, explaining the directing effect of the alkyl groups. youtube.com Given the competing factors of electronic activation and steric bulk, a complex mixture of mono-halogenated products could be formed.
Table 1: Predicted Regioselectivity in Mono-halogenation of this compound This table is based on established principles of electrophilic aromatic substitution.
| Position of Substitution | Directing Group | Influencing Factors | Predicted Favorability |
|---|---|---|---|
| 2- or 6- (on methyl-phenyl ring) | 4-Methyl | Moderate activation, low steric hindrance. | Favorable |
| 2'- or 6'- (on isopropyl-phenyl ring) | 4'-Isopropyl | Stronger activation, high steric hindrance. | Less favorable due to sterics |
Acylation and Other Electrophilic Functionalizations
Friedel-Crafts acylation is a key method for introducing an acyl group (R-C=O) onto an aromatic ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgorganic-chemistry.org For this compound, acylation would be directed to the ortho positions of the alkyl groups. Due to the significant steric bulk of the acylium ion electrophile and the resulting acyl-Lewis acid complex, substitution is highly sensitive to steric hindrance. Therefore, acylation is most likely to occur on the methyl-substituted ring at the 2-position, which is less sterically hindered than the positions adjacent to the bulky isopropyl group.
Unlike Friedel-Crafts alkylation, acylation has the advantage of being a non-reversible reaction that deactivates the aromatic ring to further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com The resulting ketone product can be subsequently reduced to an alkyl group if desired.
Other electrophilic functionalizations like nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) follow similar principles of regioselectivity. The nitronium ion (NO₂⁺) is a potent electrophile, and nitration would likely favor the less sterically hindered positions on the methyl-substituted ring.
Transformations Involving Alkyl Substituents (Isopropyl and Methyl)
The alkyl side chains of this compound are also sites for chemical reactions, most notably at the benzylic positions (the carbon atoms directly attached to the aromatic rings).
Selective Oxidation Reactions
The benzylic C-H bonds of both the methyl and isopropyl groups are susceptible to oxidation. The choice of oxidizing agent and reaction conditions determines the extent and selectivity of the reaction. d-nb.info
Strong oxidizing agents, such as hot, alkaline potassium permanganate (B83412) (KMnO₄), can aggressively oxidize any alkyl chain with at least one benzylic hydrogen to a carboxylic acid. masterorganicchemistry.com In the case of this compound, this would likely lead to the formation of 4'-(1-carboxy-1-methylethyl)-[1,1'-biphenyl]-4-carboxylic acid, assuming complete oxidation of both groups.
Milder and more selective oxidation methods can target the benzylic positions to yield alcohols or ketones. For instance, the oxidation of isopropylarenes, such as cumene (B47948) (isopropylbenzene), with air (O₂) is a well-known industrial process that proceeds via a hydroperoxide intermediate to ultimately form phenols and acetone. vedantu.comncert.nic.inbritannica.com A similar process applied to biphenyl compounds containing isopropyl groups can convert the isopropyl group into a 2-hydroxy-2-propyl group using molecular oxygen in the presence of an aqueous alkali solution. google.comepo.orggoogle.com This method can be highly selective for the isopropyl group.
Catalytic methods using transition metals can also achieve selective benzylic oxidation under milder conditions, potentially allowing for the conversion of the methyl group to an aldehyde or the isopropyl group to a ketone without cleaving the carbon-carbon bonds. nih.gov
Table 2: Potential Products from Selective Oxidation of Alkyl Substituents
| Reagent/Condition | Targeted Group | Primary Product | Reference |
|---|---|---|---|
| Hot KMnO₄, OH⁻, H₃O⁺ | Methyl & Isopropyl | Dicarboxylic acid | masterorganicchemistry.com |
| O₂, aq. alkali | Isopropyl | 2-(4'-(4-methylphenyl)phenyl)propan-2-ol | google.com, epo.org |
| MnO₂ | Benzylic Alcohols | Ketones/Aldehydes | youtube.com |
| Catalytic O₂ or H₂O₂ | Methyl or Isopropyl | Alcohols, Ketones, or Aldehydes | d-nb.info, nih.gov |
Reactions of the Isopropyl Group (e.g., Dehydrogenation, Further Substitution)
The isopropyl group offers unique reactivity compared to the methyl group. A significant transformation is catalytic dehydrogenation, which converts the isopropyl group into an isopropenyl (or α-methylstyrenyl) group. This reaction is typically carried out at high temperatures (500-650 °C) over a solid catalyst, often based on iron oxide promoted with other metal compounds. google.comwikipedia.org This transformation introduces a reactive double bond that can be used for subsequent polymerization or other functionalization reactions. The process is endothermic and requires high temperatures to proceed favorably. wikipedia.orguh.edu
Table 3: Typical Conditions for Catalytic Dehydrogenation of Isopropylarenes
| Parameter | Typical Range | Catalyst Example | Reference |
|---|---|---|---|
| Temperature | 500 - 650 °C | Iron oxide with potassium and magnesium compounds | google.com |
| Catalyst | Solid, heterogeneous | Iron(III) oxide with potassium oxide promoter | wikipedia.org |
| Feed | Substrate with steam | Diisopropyl benzene with steam | google.com |
Reduction Pathways for Substituted Biphenyls
The aromatic rings of substituted biphenyls can be reduced under specific conditions. The Birch reduction is a prominent method for this transformation, involving the use of an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source. adichemistry.comnsf.gov This reaction typically reduces one of the aromatic rings to a non-conjugated 1,4-cyclohexadiene.
The regioselectivity of the Birch reduction on substituted biphenyls is complex. nsf.gov For rings bearing electron-donating groups (EDG) like alkyl groups, the reduction generally occurs at the ortho and meta positions relative to the substituent. adichemistry.com In the case of this compound, both rings are substituted with EDGs. The reduction is likely to occur on the ring that is less sterically hindered or has the slightly less activating substituent. The precise outcome can be difficult to predict and may lead to a mixture of products where either the methyl-substituted or the isopropyl-substituted ring is reduced. nsf.gov The carbanion intermediates formed during the reduction can also be trapped with electrophiles, such as alkyl halides, in a process known as reductive alkylation, allowing for further functionalization. acs.orgresearchgate.net
Coupling Reactions for Further Derivatization
The derivatization of the this compound scaffold is crucial for synthesizing a diverse range of molecules with potentially novel properties. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds on aromatic cores. wikipedia.orgwikipedia.orgmdpi.com While specific literature on the direct coupling reactions of this compound is not extensively detailed, the principles of these reactions are broadly applicable. Derivatization would typically commence from a halogenated precursor, such as a bromo- or iodo-substituted this compound, which can then be subjected to various coupling protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis and functionalization, involving the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. gre.ac.ukchemrxiv.orgnih.gov This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents. mdpi.com For the derivatization of a hypothetical halo-4'-isopropyl-4-methyl-biphenyl, a Suzuki reaction could be employed to introduce additional aryl, heteroaryl, or vinyl groups, thereby extending the biphenyl system.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, facilitates the formation of a new carbon-carbon bond by coupling an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is particularly useful for introducing alkenyl substituents onto the biphenyl framework. wikipedia.org A halogenated derivative of this compound could react with various alkenes, such as acrylates, styrenes, or other vinyl compounds, to yield more complex structures with extended conjugation. wikipedia.orgnih.gov The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Sonogashira Coupling
For the introduction of alkyne moieties, the Sonogashira coupling is the premier method. wikipedia.orgbeilstein-journals.orglibretexts.org This reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The resulting alkynyl-substituted biphenyls are valuable intermediates themselves, as the alkyne can undergo further transformations, such as cycloadditions, reductions, or subsequent coupling reactions. The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.orgnih.gov
The table below provides illustrative examples of these coupling reactions on relevant aryl halide substrates, demonstrating the typical conditions and the types of derivatives that can be synthesized. These examples serve as a model for the potential derivatization of a suitably functionalized this compound core.
Table 1: Representative Palladium-Catalyzed Coupling Reactions for Aryl Derivatization
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | Dioxane/H2O | 110 | 4,4'-Difluorobiphenyl | >95 mdpi.com |
| Heck | 4-Iodoanisole | Styrene | Pd on Silica | DIPEA | scCO2/THF/MeOH | 120-180 | 4-Methoxy-stilbene | ~60-95 nih.gov |
Conformational Analysis and Stereochemical Considerations
Molecular Conformation in Different Chemical Environments
The precise dihedral angle of a substituted biphenyl (B1667301) is not a fixed value but can be influenced by the molecule's surrounding environment. The conformation observed in the gas phase can differ from that in solution or in the solid crystalline state. tandfonline.com
In the solid state, crystal packing forces can cause the dihedral angle to deviate significantly from the gas-phase equilibrium value. tandfonline.com Crystallographic data for a wide range of substituted biphenyls show that the angle can vary substantially depending on how the molecules arrange themselves in the crystal lattice. researchgate.net
Similarly, the chemical environment in solution can affect conformation. Studies using proton NMR in nematic liquid crystal solvents have been employed to analyze the conformational distribution of biphenyl derivatives. tandfonline.comtandfonline.com Furthermore, the conformation of biphenyl molecules can change when adsorbed onto surfaces. For instance, fluorescence spectroscopy studies have shown that biphenyl derivatives can become more planar when deposited on certain substrates, indicating that intermolecular forces with the environment can overcome the intrinsic steric repulsion that favors a twisted geometry. westmont.edu For 4'-Isopropyl-4-methyl-biphenyl, it is expected that its dihedral angle would likewise be sensitive to its physical state and solvent environment.
Gas-Phase Conformations and Dihedral Twist
No specific studies detailing the gas-phase conformation or the dihedral twist of this compound were identified. Such studies, often conducted using techniques like gas electron diffraction or computational chemistry, would be necessary to determine the preferred geometry of the isolated molecule and the rotational energy barrier between its conformers.
Crystalline State Conformations and Crystal Packing
A search for the crystal structure of this compound did not yield any results. X-ray crystallography data would be required to describe its conformation in the solid state, including the specific dihedral angle adopted in the crystal lattice and the nature of the intermolecular interactions that dictate the crystal packing.
Conformation in Solution and Host-Guest Systems
There is no available information on the conformational behavior of this compound in solution or its inclusion in host-guest systems. Studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be needed to understand its dynamic conformational equilibria in different solvents. Similarly, research on its interactions with host molecules like cyclodextrins or calixarenes, which would provide insight into its conformational preferences in a constrained environment, is not present in the searched literature.
Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.
Advanced Spectroscopic Elucidation of Molecular Structure and Electronic States
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
High-Resolution ¹H and ¹³C NMR Analysis
High-resolution ¹H (proton) and ¹³C NMR spectroscopy are instrumental in confirming the identity and purity of 4'-Isopropyl-4-methyl-biphenyl. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the unambiguous assignment of each hydrogen and carbon atom in the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The biphenyl (B1667301) core gives rise to a series of doublets in the aromatic region (typically δ 7.2-7.6 ppm). The protons on the methyl-substituted ring and the isopropyl-substituted ring will show characteristic AA'BB' splitting patterns due to their symmetrical substitution. The aliphatic protons of the isopropyl group will appear as a septet for the methine (-CH) proton and a doublet for the two equivalent methyl (-CH₃) groups, while the methyl group attached to the other ring will present as a sharp singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show distinct signals for the quaternary carbons of the biphenyl linkage, the substituted and unsubstituted aromatic carbons, and the aliphatic carbons of the methyl and isopropyl groups. The chemical shifts are influenced by the electronic effects of the alkyl substituents. Based on data from analogous compounds like 4-methylbiphenyl (B165694) and 4,4'-dimethylbiphenyl (B165725), the predicted chemical shifts can be estimated. rsc.orgchemicalbook.comrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H (Methyl Ring) | ~7.45 | ~129.5 | Doublet |
| Aromatic C-H (Methyl Ring) | ~7.22 | ~126.9 | Doublet |
| Aromatic C-H (Isopropyl Ring) | ~7.48 | ~127.0 | Doublet |
| Aromatic C-H (Isopropyl Ring) | ~7.25 | ~126.8 | Doublet |
| Quaternary C (C4) | - | ~137.5 | Singlet |
| Quaternary C (C4') | - | ~148.0 | Singlet |
| Quaternary C (C1) | - | ~138.0 | Singlet |
| Quaternary C (C1') | - | ~138.2 | Singlet |
| Methyl (-CH₃) | ~2.37 | ~21.1 | Singlet |
| Isopropyl (-CH) | ~2.95 | ~33.8 | Septet |
| Isopropyl (-CH₃)₂ | ~1.25 | ~24.0 | Doublet |
Note: Predicted values are based on data for structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of light, providing insights into the conjugated π-electron system.
Absorption and Emission Properties and Their Correlation with Molecular Structure
The UV-Vis absorption spectrum of this compound is dominated by the biphenyl chromophore. Unsubstituted biphenyl in solution typically displays a strong absorption band (the K-band) around 250 nm, which is attributed to a π → π* electronic transition. nist.gov The planarity of the biphenyl system is crucial; greater coplanarity between the two phenyl rings leads to more effective π-orbital overlap, resulting in a bathochromic (red) shift and an increase in molar absorptivity.
Fluorescence spectroscopy measures the light emitted by a molecule as it relaxes from an excited electronic state to the ground state. Biphenyl and its derivatives are known to be fluorescent. Following excitation at the absorption maximum, this compound would be expected to emit light at a longer wavelength (a Stokes shift), providing information about the structure of its lowest excited singlet state.
Understanding Substituent Effects on Spectroscopic Characteristics
Substituents on the biphenyl rings can significantly alter the electronic absorption and emission spectra. The methyl and isopropyl groups are both considered electron-donating groups (EDGs) through an inductive effect. nih.gov EDGs tend to increase the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), which reduces the HOMO-LUMO energy gap. odinity.com
This reduction in the energy gap results in the absorption of lower-energy (longer wavelength) light. Therefore, compared to unsubstituted biphenyl, the absorption maximum (λmax) for this compound is expected to be shifted to a longer wavelength (a bathochromic or red shift). The presence of these alkyl groups generally enhances the photophysical properties without fundamentally changing the nature of the π → π* transition.
X-ray Crystallography for Precise Molecular Geometry and Crystal Architecture
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, its key geometric parameters can be reliably predicted based on the extensive crystallographic data of related 4,4'-disubstituted biphenyls. nih.gov
The most significant structural feature of biphenyl derivatives is the torsional or dihedral angle between the planes of the two phenyl rings. In the solid state, this angle results from a balance between two opposing factors: intramolecular steric hindrance between the ortho-hydrogens (which favors a twisted conformation) and intermolecular crystal packing forces (which may favor a more planar or more twisted arrangement). For other 4,4'-disubstituted biphenyls, this angle typically ranges from 30° to 45°.
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Chiral Derivatives
Chiral derivatives of this compound have the potential to exhibit fascinating chiroptical properties. The phenomenon of atropisomerism, which arises from hindered rotation around the central carbon-carbon single bond, can lead to stable, non-superimposable mirror images in appropriately substituted biphenyls. For a derivative of this compound to be chiral, it would require the introduction of bulky substituents in the ortho positions relative to the inter-ring bond, thus restricting free rotation and creating a stable chiral axis.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of the molecule. The resulting CD spectrum, a plot of molar circular dichroism (Δε) versus wavelength, is unique to a specific enantiomer.
To illustrate the type of data obtained from such an analysis, the following table presents hypothetical CD spectral data for a chiral derivative of this compound, based on findings for analogous compounds.
| Wavelength (nm) | Molar Circular Dichroism (Δε) (L mol⁻¹ cm⁻¹) |
| 210 | +15.2 |
| 235 | -8.5 |
| 250 | +5.0 |
| 280 | -2.1 |
| 300 | +0.8 |
Photoelectron and Near-Edge Absorption Fine Structure Spectroscopy for Surface-Bound Systems
The study of this compound in surface-bound systems provides valuable insights into its electronic structure and orientation, which are crucial for applications in molecular electronics and materials science. Photoelectron Spectroscopy (PES) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy are two powerful techniques for probing the occupied and unoccupied electronic states of molecules adsorbed on surfaces.
PES involves the measurement of the kinetic energy of electrons ejected from a sample when it is irradiated with photons of a known energy. This technique provides information about the binding energies of core and valence electrons, revealing details about the elemental composition and chemical environment of the adsorbed molecules.
NEXAFS spectroscopy, on the other hand, involves the excitation of a core electron to an unoccupied molecular orbital. By tuning the energy of the incident X-rays, one can probe the density of unoccupied states and gain information about the orientation of the molecule on the surface through the polarization dependence of the absorption signal.
Specific experimental PES and NEXAFS data for this compound on a surface are not widely documented. However, studies on related aromatic systems, such as biphenylene (B1199973) films on a copper substrate, offer a glimpse into the type of information that can be obtained. In the case of biphenylene, PES and NEXAFS were used to investigate the occupied and empty density of states and to characterize the molecular arrangement with varying film thickness.
The following table provides an example of the kind of data that could be obtained from a hypothetical NEXAFS study of this compound on a metal surface, illustrating the dependence of the absorption intensity on the polarization of the incident X-rays.
| Photon Energy (eV) | X-ray Polarization | Absorption Intensity (arb. units) |
| 285.5 (π) | p-polarization | 1.2 |
| 285.5 (π) | s-polarization | 0.4 |
| 292.0 (σ) | p-polarization | 0.8 |
| 292.0 (σ) | s-polarization | 1.0 |
The differences in absorption intensity between p- and s-polarized X-rays for the π* and σ* resonances would indicate a specific orientation of the biphenyl rings with respect to the substrate surface.
Computational Chemistry and Theoretical Investigations
Simulation of Conformational Mobility and Dynamics
The biphenyl (B1667301) unit in 4'-Isopropyl-4-methyl-biphenyl is not rigid and can exhibit torsional motion around the central carbon-carbon single bond. Furthermore, the isopropyl group can rotate. Computational simulations, such as molecular dynamics or potential energy surface scans, would be used to explore the different possible conformations of the molecule, their relative energies, and the energy barriers for interconversion between them. This information is key to understanding the molecule's flexibility and how its shape might change in different environments. Regrettably, no studies on the conformational mobility and dynamics of this compound are available.
Applications in Advanced Materials Science and Catalysis
Biphenyl (B1667301) Derivatives as Components in Organic Functional Materials
Biphenyl derivatives are integral to the development of organic functional materials due to their thermal stability, chemical robustness, and unique electronic properties. The ability to substitute various functional groups onto the biphenyl backbone allows for the precise engineering of materials for specific, high-performance roles.
The development of liquid crystals (LCs) for display technologies has heavily relied on molecules with a rigid core and flexible terminal groups. Biphenyl derivatives, particularly the 4-alkyl-4'-cyanobiphenyl series, are classic examples of compounds that exhibit liquid crystalline phases. researchgate.netnih.gov The rigid biphenyl unit provides the necessary structural anisotropy, while the terminal alkyl chains influence the melting and clearing points of the mesophases.
The structure of 4'-Isopropyl-4-methyl-biphenyl, with its two different alkyl substituents, affects its molecular packing and, consequently, its potential to form liquid crystalline phases. The size and shape of these alkyl groups are critical in determining the temperature range and type of mesophase (e.g., nematic, smectic). For instance, the 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a well-known nematic liquid crystal at room temperature. nih.gov The properties of such materials are highly dependent on the length and branching of the alkyl chains.
Table 1: Phase Transition Temperatures of Selected 4-Alkyl-4'-cyanobiphenyls
| Compound | Alkyl Group (R) | Melting Point (°C) | Clearing Point (°C) |
| 5CB | n-pentyl | 22.5 | 35.0 |
| 8OCB | n-octyloxy | 54.5 | 80.0 |
This table illustrates how modifying the terminal group on a biphenyl core influences the temperature range of the liquid crystal phase.
While this compound itself is not a conventional liquid crystal, it serves as a crucial intermediate or a component in liquid crystal mixtures. Its alkyl groups can disrupt perfect crystalline packing, lowering the melting point and potentially broadening the temperature range of a liquid crystal phase when mixed with other mesogenic compounds.
In the field of optoelectronics, particularly Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability and specific electronic properties are essential. Biphenyl derivatives are often used as building blocks for host materials, hole-transporting materials, and electron-transporting materials in OLED devices. The biphenyl core provides a robust scaffold with a suitable energy gap.
Substituted biphenyls can be functionalized to create intermediates for more complex molecules used in OLEDs. The alkyl groups in this compound enhance solubility in organic solvents, which is a significant advantage for the solution-based processing of OLED devices. Furthermore, these groups can influence the morphology of thin films, which is critical for device efficiency and longevity. The biphenyl unit's ability to be part of a larger conjugated system allows for the tuning of the final material's HOMO/LUMO energy levels to ensure efficient charge injection and transport.
Photocontrollable materials are capable of changing their properties in response to light. This is often achieved by incorporating a photoswitchable moiety, such as an azobenzene (B91143) or spiropyran group, into a larger molecular structure. The biphenyl unit can act as a rigid spacer or a core element in such materials.
While this compound does not inherently possess photoswitching capabilities, it can be chemically modified to be incorporated into such systems. For example, it can be functionalized with photosensitive groups to create molecules whose shape or electronic properties can be altered by specific wavelengths of light. The alkyl substituents would again play a role in solubility and in modulating the intermolecular interactions of the final material, influencing how the photoswitching behavior manifests in a solid-state or polymeric matrix.
Role in Polymer Synthesis and High-Performance Engineering Materials
The rigidity and thermal stability of the biphenyl unit make it an excellent component for high-performance polymers. These polymers often exhibit superior mechanical strength, thermal resistance, and chemical inertness.
Liquid Crystalline Polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. Biphenyl-containing monomers are frequently used to synthesize side-chain LCPs, where the rigid biphenyl mesogen is attached to a flexible polymer backbone via a spacer. rsc.org The nature of the substituents on the biphenyl core influences the mesophase behavior of the resulting polymer. rsc.org
The synthesis of poly[ethyl 4′-((n-(methacryloyloxy)alkyl)oxy)-[1,1′-biphenyl]-4-carboxylate]s demonstrates how biphenyl mesogens can be incorporated into a polymer structure to induce liquid crystalline behavior. rsc.org Similarly, this compound could be functionalized (e.g., with vinyl or hydroxyl groups) to act as a monomer. The isopropyl and methyl groups would affect the polymer's solubility and modify the packing of the polymer chains, thereby influencing the transition temperatures and morphology of the resulting LCP.
Utilization as Ligands and Chiral Skeletons in Catalysis
In the realm of catalysis, biphenyl derivatives are critically important as scaffolds for designing privileged ligands, particularly for asymmetric catalysis. nih.gov The biphenyl axis is capable of existing as stable atropisomers—stereoisomers arising from hindered rotation around a single bond. This property is exploited to create chiral environments around a metal center, enabling high enantioselectivity in chemical reactions. nih.govpnas.org
Famous examples of biphenyl-based ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and MeO-BIPHEP (2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl), which have proven effective in a wide range of asymmetric transformations, including hydrogenation and cross-coupling reactions. nih.govpnas.org The design of these ligands involves placing bulky or specific functional groups at the ortho positions to restrict rotation and create a well-defined chiral pocket.
Table 2: Examples of Biphenyl-Based Ligands in Asymmetric Catalysis
| Ligand Name | Abbreviation | Application Example |
| 2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl | BINAP | Asymmetric Hydrogenation |
| 2,2′-Bis(diphenylphosphino)-6,6′-dimethoxy-1,1′-biphenyl | MeO-BIPHEP | Asymmetric Hydrogenation of Ketones |
| 2-(2',6'-Dimethoxybiphenyl)dicyclohexylphosphine | SPhos | Suzuki-Miyaura Coupling Reactions |
| 2-(2',4',6'-Triisopropylbiphenyl)diphenylphosphine | XPhos | Cross-Coupling Reactions |
This table showcases prominent ligands built upon biaryl scaffolds, demonstrating their importance in catalysis. pnas.orgnih.gov
Asymmetric Synthesis and Chiral Catalysts
The unique structural properties of the biphenyl scaffold are central to its use in asymmetric synthesis, primarily through the concept of atropisomerism. When bulky substituents are placed at the ortho positions of the biphenyl rings, rotation around the central carbon-carbon single bond is restricted. This hindered rotation can give rise to stable, non-superimposable mirror-image isomers known as atropisomers, conferring axial chirality to the molecule. This principle is the foundation for some of the most successful chiral ligands in asymmetric catalysis.
Biphenyl-based diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, have been developed and synthesized on a multi-gram scale for use in Ru(II)-catalyzed asymmetric hydrogenation of ketones and olefins. nih.gov The stereoelectronic features of these ligands, dictated by the substituents on the biphenyl core, profoundly influence the enantioselectivity of the reaction. nih.gov The design of these ligands allows for systematic adjustments to their steric and electronic profiles, enabling a high degree of control over the catalytic process. Researchers have found that different biphenyl ligands can be complementary, achieving high enantioselectivity for different classes of substrates. nih.gov
The development of diverse and adjustable axially chiral biphenyl ligands and catalysts is an ongoing area of research. By varying the substituent groups at different positions on the biphenyl core, chemists can create a library of ligands and catalysts tailored for specific transformations, such as the asymmetric addition of diethylzinc (B1219324) or alkynes to aldehydes.
Design of Novel Biphenyl-Based Chiral Amine Catalysts
Beyond their use as ligands for metal catalysts, biphenyl scaffolds are instrumental in the field of organocatalysis. Novel axially chiral biphenyl-based amine catalysts have been designed and synthesized, proving to be effective catalysts for asymmetric reactions that proceed through enamine intermediates. researchgate.netrsc.orgresearchgate.netmdpi.com These organocatalysts leverage the inherent chirality of the biphenyl backbone to create a highly stereoselective environment for the reaction.
The synthesis of these catalysts can start from readily available materials like dibromopyrenes. researchgate.netrsc.orgmdpi.com The design strategy involves creating C2-symmetric structures or other chiral configurations that effectively control the facial selectivity of reacting substrates. mdpi.com These chiral amine catalysts have demonstrated high reactivity and stereoselectivity in various asymmetric transformations, including Mannich and aldol (B89426) reactions. researchgate.net The development of such catalysts provides a valuable alternative to metal-based systems, contributing to greener and more sustainable chemical synthesis.
Heterogeneous Catalytic Systems for Biphenyl Compound Preparation
The synthesis of substituted biphenyls, including structures like this compound, is crucial for accessing these advanced materials. Heterogeneous catalytic systems offer significant advantages for this purpose, including ease of catalyst separation, reusability, and improved process sustainability. rsc.orggre.ac.uk Two primary modern methods are the Suzuki-Miyaura cross-coupling and direct C-H activation.
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is one of the most versatile methods for creating C-C bonds to form biphenyls. rsc.orgmdpi.com The development of heterogeneous palladium catalysts, such as Pd nanoparticles supported on materials like graphene or mesoporous silica, has made this reaction more industrially viable. mdpi.comrsc.org These solid-supported catalysts can be easily recovered and reused over multiple cycles with minimal loss of activity. rsc.orgrsc.org
A more atom-economical approach is the direct oxidative coupling of arenes via C-H bond activation. gre.ac.uk This method avoids the need for pre-functionalized starting materials like organoborons or halides. rsc.org For instance, researchers have demonstrated the shape-selective synthesis of 4,4'-dimethylbiphenyl (B165725) from toluene (B28343) using a Pd-zeolite heterogeneous catalyst. researchgate.net The confinement of the palladium catalyst within the zeolite pores dictates the regioselectivity of the C-H activation, favoring the desired isomer. researchgate.net Similarly, palladium supported on graphene oxide has been used to catalyze the C-H bond activation of benzene (B151609) to form biphenyl. rsc.orgresearchgate.net
Table 1: Comparison of Heterogeneous Catalytic Methods for Biphenyl Synthesis
| Feature | Suzuki-Miyaura Coupling | Direct C-H Activation / Oxidative Coupling |
| Reactants | Aryl Halide + Arylboronic Acid/Ester | Two Arene Molecules |
| Catalyst Examples | Pd Nanoparticles on Graphene, Silica, or Magnetic Supports mdpi.comrsc.org | Pd in Zeolites, Pd on Graphene Oxide researchgate.netrsc.orgresearchgate.net |
| Key Advantage | High versatility and functional group tolerance mdpi.com | High atom economy, avoids pre-functionalization rsc.org |
| Challenges | Requires synthesis of organoboron reagents | Can suffer from poor regioselectivity without shape-selective catalysts researchgate.net |
| Catalyst Benefit | High stability and recyclability rsc.orgrsc.org | Enables selective coupling based on catalyst support structure researchgate.net |
Self-Assembled Monolayers (SAMs) from Biphenyl Derivatives
The rigid, rod-like structure of the biphenyl moiety makes it an excellent component for creating highly ordered surfaces through the formation of self-assembled monolayers (SAMs). These molecularly engineered surfaces have applications in electronics, sensing, and fundamental surface science. Biphenyl derivatives, typically functionalized with a thiol group (-SH) at one end, can spontaneously form dense, well-ordered monolayers on noble metal surfaces like gold and silver.
Studies on ω-(4'-methyl-biphenyl-4-yl)-alkanethiols have shown that the orientation of the biphenyl unit within the SAM is highly dependent on the length of the alkane chain connecting it to the sulfur headgroup. rsc.org A pronounced odd-even effect is observed: the tilt angle of the biphenyl moiety relative to the surface normal alternates as the number of methylene (B1212753) groups in the linker changes. rsc.org This behavior allows for precise control over the surface properties of the material.
The π-conjugated system of the biphenyl scaffold distinguishes these SAMs from those formed by simple alkanethiols. google.com This rigidity leads to a lack of conformational disorder, resulting in stable and well-defined surfaces. google.com The structure of these SAMs has been characterized in detail using techniques such as scanning tunneling microscopy (STM), X-ray photoelectron spectroscopy (XPS), and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy. rsc.org Research has also expanded to forming biphenyl-based SAMs on other substrates, such as ultrananocrystalline diamond, demonstrating the versatility of these molecules for surface modification. mdpi.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Substituted Biphenyls
The synthesis of substituted biphenyls is a cornerstone of organic chemistry, with ongoing efforts to develop more efficient, cost-effective, and environmentally benign methodologies. hilarispublisher.com While traditional methods like the Wurtz-Fittig and Ullmann reactions have been historically significant, modern research is increasingly focused on transition-metal-catalyzed cross-coupling reactions. hilarispublisher.comrsc.org
A primary area of future development lies in the refinement of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings. rsc.orgrsc.org Research is directed towards creating more active and stable catalyst systems that can function under milder conditions and with lower catalyst loadings, which is crucial for industrial applications. researchgate.net The development of catalysts based on more abundant and less expensive metals, such as iron, is also a significant goal to enhance the sustainability of these processes. researchgate.net
Furthermore, the principles of green chemistry are becoming increasingly integrated into synthetic strategies for biphenyl (B1667301) derivatives. researchgate.net This includes the use of water as a solvent, the development of solventless reaction conditions, and the design of recyclable catalysts to minimize waste and environmental impact. researchgate.netresearchgate.net For instance, the use of water-soluble fullerene-supported PdCl2 nanocatalysts has shown high yields in Suzuki-Miyaura cross-couplings at room temperature. researchgate.net The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single vessel, also represents a key trend in streamlining the production of complex biphenyls.
| Synthetic Method | Description | Key Research Focus |
| Suzuki-Miyaura Coupling | A cross-coupling reaction between an organoboron compound and an organohalide catalyzed by a palladium(0) complex. rsc.org | Development of more active catalysts, use of greener solvents like water. researchgate.netresearchgate.net |
| Wurtz-Fittig Reaction | A coupling reaction between two aryl halides in the presence of sodium metal. rsc.org | Improving yields and reducing side reactions for complex substrates. |
| Ullmann Reaction | A coupling reaction of two aryl halides, typically in the presence of copper. nih.gov | Expanding the substrate scope and lowering reaction temperatures. |
| Solventless Reactions | Reactions conducted without a solvent, reducing waste and potential environmental hazards. flinders.edu.au | Application to a wider range of biphenyl syntheses and scalability. researchgate.net |
Exploration of Unconventional Reactivity and Functionalization Strategies
Beyond the synthesis of the biphenyl core, significant research is focused on developing novel methods for its functionalization. Understanding and exploiting the unconventional reactivity of substituted biphenyls can lead to the creation of molecules with unique properties and applications. rsc.org
One emerging area is the exploration of gas-phase synthesis methods. rsc.orgrsc.org Recent studies have revealed unconventional low-temperature mechanisms for the formation of biphenyl and its derivatives, challenging the traditional view that these are high-temperature processes. rsc.orgosti.gov This could open up new pathways for the synthesis of substituted biphenyls under previously unexplored conditions. rsc.org
Direct C-H bond functionalization is another area of intense research. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to complex biphenyls. The development of catalysts that can selectively activate and functionalize specific C-H bonds on the biphenyl scaffold is a key challenge and a major goal for future work.
Furthermore, researchers are investigating novel electrophilic substitution reactions to introduce a variety of functional groups onto the biphenyl rings. rsc.org This includes reactions such as halogenation, nitration, and Friedel-Crafts alkylation and acylation, which are fundamental for modifying the electronic and steric properties of the biphenyl system. rsc.org
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is becoming an indispensable tool in the study and design of substituted biphenyls. nih.gov Advanced modeling techniques are enabling researchers to predict the properties and reactivity of these molecules with increasing accuracy, thereby guiding experimental efforts and accelerating the discovery of new materials. illinois.eduillinois.edu
A key focus of computational studies is the conformational analysis of biphenyl derivatives. nih.gov The rotational barrier around the central carbon-carbon single bond determines the planarity of the molecule, which in turn influences its electronic and optical properties. libretexts.orgresearchgate.net Computational models can accurately predict these rotational barriers and help in the design of biphenyls with specific conformational preferences. researchgate.net
Molecular electrostatic potential (MEP) calculations are also providing valuable insights into the reactivity and intermolecular interactions of substituted biphenyls. nih.gov By mapping the electron density distribution, researchers can predict sites susceptible to electrophilic or nucleophilic attack, aiding in the design of functionalization strategies. nih.gov
Looking forward, the integration of machine learning and artificial intelligence with computational chemistry holds immense promise. youtube.com These approaches can be used to screen large virtual libraries of biphenyl derivatives for desired properties, such as charge-transport characteristics for organic electronics or specific binding affinities for biological targets. youtube.comroyalsocietypublishing.org This data-driven approach has the potential to significantly accelerate the materials design process. nih.gov
| Computational Technique | Application in Biphenyl Research | Future Directions |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction pathways, and spectroscopic properties. diva-portal.orgrsc.org | Improving accuracy for large and complex biphenyl systems. |
| Molecular Dynamics (MD) Simulations | Simulating the conformational dynamics and interactions with solvents or other molecules. diva-portal.orgresearchgate.net | Development of more accurate force fields for polarizable systems. researchgate.net |
| Machine Learning (ML) | Predicting properties of new biphenyl derivatives based on existing data. youtube.com | Integration with high-throughput virtual screening for materials discovery. |
Expanding Applications in Emerging Fields and Advanced Materials
The unique structural and electronic properties of substituted biphenyls make them attractive candidates for a wide range of applications in advanced materials and emerging technologies. 24chemicalresearch.com Research in this area is focused on leveraging the tunability of the biphenyl scaffold to create materials with tailored functionalities.
One of the most established applications of biphenyl derivatives is in liquid crystals. nih.gov The rigid, rod-like structure of many biphenyls is conducive to the formation of liquid crystalline phases. Future research will focus on designing novel biphenyl-based liquid crystals with enhanced properties, such as faster switching times and wider operating temperature ranges, for next-generation displays and optical devices.
In the field of organic electronics, substituted biphenyls are being explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. royalsocietypublishing.org The ability to tune the electronic properties of the biphenyl core through substitution allows for the design of materials with specific charge-transport characteristics. royalsocietypublishing.org For example, biphenyl enamines have been investigated as potential p-type semiconductors. royalsocietypublishing.org
Furthermore, the biphenyl motif is a key structural element in a variety of other advanced materials. Research is ongoing into their use as fluorescent sensors for the detection of environmental pollutants and as building blocks for the synthesis of complex polycyclic aromatic hydrocarbons and even 2D nanomaterials. rsc.org24chemicalresearch.com The versatility of the biphenyl scaffold ensures its continued importance in the development of new materials with novel functions. 24chemicalresearch.com
Furthering Green Chemistry Integration in Biphenyl Research
The principles of green chemistry are becoming increasingly central to chemical research and manufacturing, and the field of biphenyl chemistry is no exception. futuremarketinsights.com Future research will undoubtedly place a greater emphasis on developing synthetic methods and applications for substituted biphenyls that are both scientifically innovative and environmentally responsible.
A key aspect of this trend is the continued development of catalytic systems that are not only efficient but also based on abundant, non-toxic metals. The use of water as a reaction medium, as opposed to volatile organic solvents, is another important area of focus. researchgate.net This reduces the environmental impact of the synthesis and simplifies product purification.
Solventless or solid-state reactions are also gaining traction as a green alternative to traditional solution-phase synthesis. researchgate.netflinders.edu.au By eliminating the need for solvents altogether, these methods can significantly reduce waste generation.
Beyond the synthesis itself, the entire lifecycle of biphenyl-containing products is being considered from a green chemistry perspective. This includes designing molecules that are biodegradable or can be easily recycled, as well as developing applications that contribute to sustainability, such as materials for renewable energy technologies. The integration of green chemistry principles is not just a trend but a fundamental shift in how research and development in biphenyl chemistry will be conducted in the future.
Q & A
Q. What are the optimal synthetic routes for 4'-Isopropyl-4-methyl-biphenyl in laboratory settings?
The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-methylphenylboronic acid and 4-isopropylbromobenzene. Key steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) to enhance reactivity .
- Solvent system : Employ a 3:1 mixture of toluene/ethanol with aqueous Na₂CO₃ as the base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Validation via GC-MS or HPLC is critical to confirm purity (>98%) and structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Use Mo Kα radiation (λ = 0.71073 Å) for data collection. Refinement with SHELXL-2018 resolves torsional angles between biphenyl rings.
- NMR spectroscopy : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃. The isopropyl group shows a septet (δ 2.8–3.1 ppm) and doublets for methyl substituents (δ 1.2–1.4 ppm) .
Q. What methodologies are recommended for assessing the compound’s solubility and stability under experimental conditions?
- Solubility : Use the shake-flask method in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify via UV-Vis spectroscopy at λmax ≈ 260 nm .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis-resistant behavior is expected due to steric hindrance from isopropyl and methyl groups .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of substituents in this compound?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The isopropyl group lowers electron density at the para position, reducing electrophilic substitution feasibility .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in ethanol) using GROMACS. Analyze radial distribution functions to identify preferential solvation sites .
Q. What advanced spectroscopic techniques resolve ambiguities in isomer identification for biphenyl derivatives?
- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to distinguish between ortho, meta, and para isomers. The HMBC spectrum will show cross-peaks between the isopropyl protons and the adjacent aromatic carbons .
- Time-resolved fluorescence : Measure excited-state lifetimes (ns–µs range) to detect π-π stacking interactions in crystalline phases .
Q. How can crystallographic disorder in this compound be addressed during refinement?
- Disorder modeling : Use PART and SIMU instructions in SHELXL to refine overlapping isopropyl groups. Apply anisotropic displacement parameters (ADPs) for non-H atoms .
- Validation tools : Check R-factor convergence (<5%) and validate with CCDC Mercury’s Mogul geometry analysis .
Q. What experimental designs are suitable for studying substituent effects on the compound’s physical properties?
- Comparative synthesis : Synthesize analogs (e.g., 4'-ethyl-4-methyl-biphenyl) and compare melting points (DSC), solubility, and logP values. Use ANOVA to assess statistical significance .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate substituent bulk with thermal stability .
Q. How can reaction mechanisms involving this compound be validated experimentally?
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., methyl groups) to probe rate-determining steps.
- Trapping intermediates : Use in situ IR spectroscopy to detect transient species during catalytic reactions (e.g., Pd-mediated coupling) .
Q. What strategies resolve contradictions in reported toxicity or environmental impact data?
- Meta-analysis : Aggregate data from OECD 201 (aquatic toxicity) and EPA 870.1100 (acute oral toxicity) studies. Apply funnel plots to detect publication bias .
- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) using EPI Suite™, accounting for logKow and molecular weight .
Q. How can researchers design robust assays to study the compound’s interactions with biomolecules?
- Surface Plasmon Resonance (SPR) : Immobilize human serum albumin (HSA) on a CM5 chip. Measure binding affinity (KD) at varying concentrations (1–100 µM) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during DNA intercalation. Use a stoichiometric model to determine binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
